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molecular formula C13H19N B1365652 4-Phenethylpiperidine CAS No. 24152-41-8

4-Phenethylpiperidine

Cat. No. B1365652
M. Wt: 189.3 g/mol
InChI Key: WFTPSTRUUZKFRH-UHFFFAOYSA-N
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Patent
US04987132

Procedure details

A mixture of 0.70 g of ethyl 4-(2-phenylethyl)piperidine-1-carboxylate in 6 ml of 47% hydrobromic acid was heated under reflux at 100° C. for 6 hours. A small amount of water was added for dissolution of the resultant crystals, the solution was washed with ether, and the aqueous layer was made alkaline with 20% sodium hydroxide. After salting out with sodium chloride, the aqueous layer was extracted with ether. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 0.42 g of 4-(2-phenylethyl)piperidine.
Name
ethyl 4-(2-phenylethyl)piperidine-1-carboxylate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH:9]2[CH2:14][CH2:13][N:12](C(OCC)=O)[CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O>Br>[C:1]1([CH2:7][CH2:8][CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
ethyl 4-(2-phenylethyl)piperidine-1-carboxylate
Quantity
0.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC1CCN(CC1)C(=O)OCC
Name
Quantity
6 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
WASH
Type
WASH
Details
the solution was washed with ether
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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